

Application Notes and Protocols: Transfection of miR-217 Mimic in Primary Neuronal Cultures

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Audience: Researchers, scientists, and drug development professionals.

Introduction

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Among these, microRNA-217 (miR-217) has emerged as a significant regulator in various biological processes, including neuronal function and pathology. The ability to manipulate miR-217 levels in primary neuronal cultures using synthetic mimics provides a powerful tool to investigate its downstream targets and functional consequences. These application notes provide a detailed protocol for the transfection of a miR-217 mimic into primary neuronal cultures, along with methods for downstream analysis of its effects. The primary known target of miR-217 in neurons is Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and metabolism.

Data Presentation

The following tables summarize representative quantitative data obtained from studies involving the transfection of miRNA mimics. While specific results for miR-217 in primary neurons may vary, these tables provide an expected range of outcomes based on available literature.

Table 1: Transfection Efficiency of miRNA Mimic in Primary Neuronal Cultures



Parameter	Method	Result	Reference
Transfection Efficiency	Fluorescence Microscopy (FAM- labeled mimic)	Up to 85%	[1][2]
Fold Change in miRNA Levels	qRT-PCR	>1000-fold increase	[3]

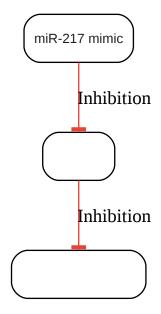
Table 2: Downstream Effects of miR-217 Mimic Transfection

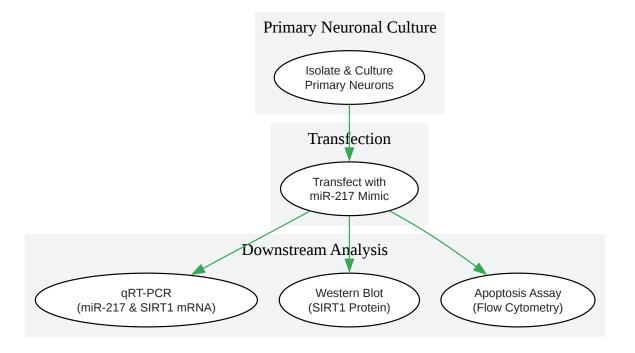
Parameter	Assay	Result	Reference
Target Protein Expression (SIRT1)	Western Blot	Significant decrease	[4]
Cell Viability	MTT Assay	No significant change	[5]
Apoptosis	Flow Cytometry (Annexin V/PI staining)	Significant increase	[5]

Signaling Pathway

The experimental workflow is designed to investigate the impact of miR-217 on its target, SIRT1, and the subsequent effects on neuronal apoptosis.







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